2-Fenil-1-(piridin-4-il)etanona

Descripción general

Descripción

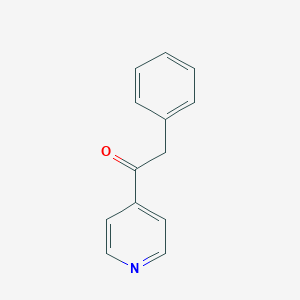

2-Phenyl-1-(pyridin-4-yl)ethanone: is an organic compound that belongs to the class of ketones It features a phenyl group and a pyridinyl group attached to an ethanone backbone

Aplicaciones Científicas De Investigación

2-Phenyl-1-(pyridin-4-yl)ethanone has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-1-(pyridin-4-yl)ethanone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where benzene reacts with 4-pyridinecarboxylic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions .

Industrial Production Methods

In industrial settings, the production of 2-Phenyl-1-(pyridin-4-yl)ethanone may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability .

Análisis De Reacciones Químicas

Types of Reactions

2-Phenyl-1-(pyridin-4-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the ketone group can yield secondary alcohols, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

Oxidation: Corresponding carboxylic acids.

Reduction: Secondary alcohols.

Substitution: Nitro, halogen, or sulfonyl derivatives depending on the substituent introduced.

Mecanismo De Acción

The mechanism of action of 2-Phenyl-1-(pyridin-4-yl)ethanone involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Phenyl-1-(pyridin-2-yl)ethan-1-one

- 2-Phenyl-1-(pyridin-3-yl)ethan-1-one

- 2-Phenyl-1-(pyridin-4-yl)ethanone

Comparison

Compared to its analogs, 2-Phenyl-1-(pyridin-4-yl)ethanone is unique due to the position of the pyridinyl group, which can influence its reactivity and interaction with other molecules. This positional difference can lead to variations in physical properties, such as melting point and solubility, as well as differences in biological activity.

Actividad Biológica

2-Phenyl-1-(pyridin-4-yl)ethanone, also known as benzyl-(4-pyridyl) ketone, is an organic compound with the molecular formula C₁₃H₁₁NO. This compound has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities, particularly as an inhibitor of cell cycle kinases and its potential therapeutic applications.

The synthesis of 2-Phenyl-1-(pyridin-4-yl)ethanone can be achieved through various methods, including:

- Claisen Condensation : A reaction between an ester and a carbonyl compound.

- Friedel-Crafts Acylation : A method that introduces an acyl group into an aromatic ring.

Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry are commonly employed to confirm the structure and purity of the compound .

Inhibition of Cell Cycle Kinases

Research indicates that 2-Phenyl-1-(pyridin-4-yl)ethanone exhibits significant biological activity, particularly as an inhibitor of cyclin-dependent kinases (CDKs), specifically CDK2 and CDK9. These kinases play crucial roles in regulating the cell cycle and transcriptional control. By inhibiting CDK2 and CDK9, this compound modulates critical biochemical pathways, including the NF-kB pathway, leading to increased expression of IKBα, which inhibits NF-kB activity. This modulation affects cellular proliferation and survival .

Iron Chelation

The compound also acts as an iron chelator, reducing the labile iron pool within cells. This property is particularly relevant in contexts where excessive iron can lead to oxidative stress and related pathologies. Studies have shown that it decreases methemoglobin production in red blood cells, indicating potential applications in treating conditions related to iron overload .

The biological effects of 2-Phenyl-1-(pyridin-4-yl)ethanone are primarily mediated through its interactions with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit enzymes by binding to their active sites, blocking substrate access.

- Cellular Receptor Interaction : It modulates signal transduction pathways by interacting with various cellular receptors .

Anticancer Activity

In various studies, 2-Phenyl-1-(pyridin-4-yl)ethanone has demonstrated anticancer properties. For instance:

- In vitro studies have shown it to induce apoptosis in cancer cell lines by modulating key signaling pathways.

- In vivo studies indicated a reduction in tumor growth when administered to animal models bearing xenograft tumors.

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties:

- It exhibits activity against both Gram-positive and Gram-negative bacteria, showing effectiveness in inhibiting biofilm formation.

- The minimum inhibitory concentration (MIC) values indicate that it possesses bactericidal properties against strains such as Staphylococcus aureus and Enterococcus faecalis .

Comparative Analysis with Similar Compounds

A comparative analysis reveals that 2-Phenyl-1-(pyridin-4-yl)ethanone shares structural similarities with various compounds but exhibits distinct biological activities. For example:

| Compound Name | Similarity | Key Features |

|---|---|---|

| 2-(Pyridin-4-yl)-1-(p-tolyl)ethanone | 1.00 | Similar structure with a p-tolyl group |

| 1-(Pyridin-3-yl)-2-(p-tolyl)ethanone | 0.90 | Different position of the pyridine ring |

| 4-Acetylpyridine | 0.85 | A simpler derivative with only one substituent |

These compounds may provide insights into modifying biological activity or enhancing specific therapeutic effects .

Propiedades

IUPAC Name |

2-phenyl-1-pyridin-4-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO/c15-13(12-6-8-14-9-7-12)10-11-4-2-1-3-5-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZKXYKRLZRYFMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70906505 | |

| Record name | 2-Phenyl-1-(pyridin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70906505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017-24-9 | |

| Record name | 2-Phenyl-1-(pyridin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70906505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.